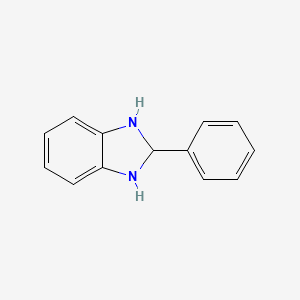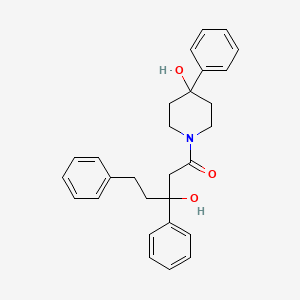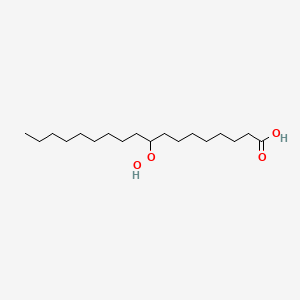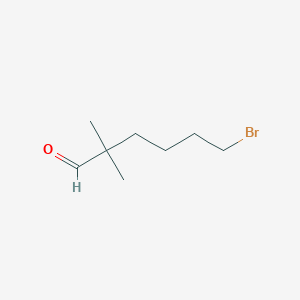![molecular formula C26H18N2O6S2 B14652033 2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] CAS No. 40350-11-6](/img/structure/B14652033.png)
2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoxazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where functional groups on the benzoxazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of biological systems due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): A similar compound without the methanesulfonyl groups, used in similar applications but with different properties.
2,2’-(Naphthalene-1,4-diyl)bis[5-(methylsulfonyl)-1,3-benzoxazole]: Another derivative with slight structural differences, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] is unique due to its specific structural features, which confer distinct fluorescent properties and reactivity. The presence of methanesulfonyl groups enhances its solubility and stability, making it suitable for a wider range of applications compared to its analogs.
Properties
CAS No. |
40350-11-6 |
|---|---|
Molecular Formula |
C26H18N2O6S2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
5-methylsulfonyl-2-[4-(5-methylsulfonyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O6S2/c1-35(29,30)15-7-11-23-21(13-15)27-25(33-23)19-9-10-20(18-6-4-3-5-17(18)19)26-28-22-14-16(36(2,31)32)8-12-24(22)34-26/h3-14H,1-2H3 |
InChI Key |
HTJAIJOQSINAIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)



![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)


![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)

![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

